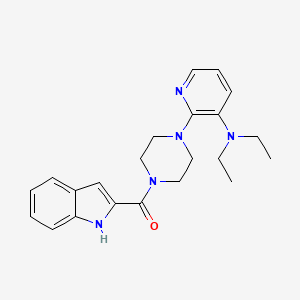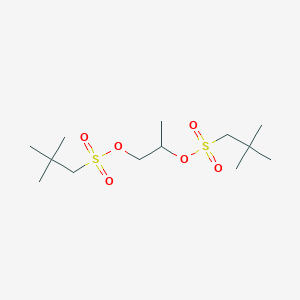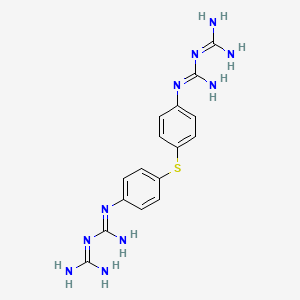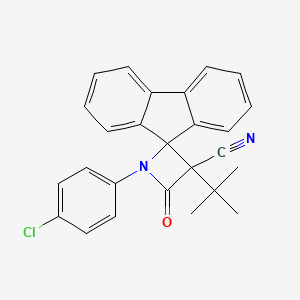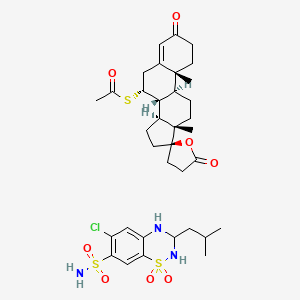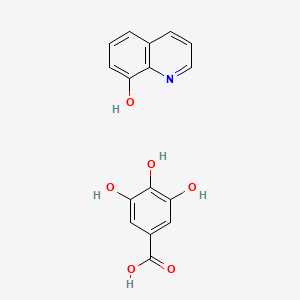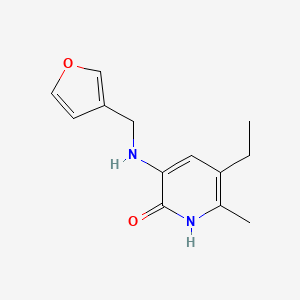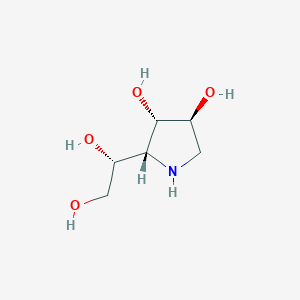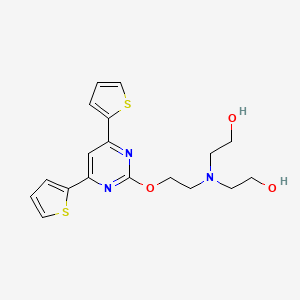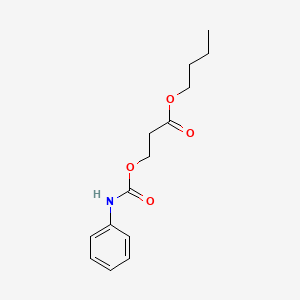
Butyl 3-(phenylcarbamoyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-(phenylcarbamoyloxy)propanoate is an ester compound that features a butyl group attached to a propanoate moiety, which is further linked to a phenylcarbamoyloxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 3-(phenylcarbamoyloxy)propanoate can be synthesized through the esterification of 3-(phenylcarbamoyloxy)propanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the production process by providing better control over reaction conditions and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-(phenylcarbamoyloxy)propanoate undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a base such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 3-(phenylcarbamoyloxy)propanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
Butyl 3-(phenylcarbamoyloxy)propanoate has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl 3-(phenylcarbamoyloxy)propanoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases catalyze the hydrolysis, leading to the release of 3-(phenylcarbamoyloxy)propanoic acid and butanol. The released acid can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Butyl propanoate: Lacks the phenylcarbamoyloxy group, making it less complex and with different chemical properties.
Phenyl propanoate: Contains a phenyl group directly attached to the propanoate moiety, differing in structure and reactivity.
Ethyl 3-(phenylcarbamoyloxy)propanoate: Similar structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness
Butyl 3-(phenylcarbamoyloxy)propanoate is unique due to the presence of both a butyl group and a phenylcarbamoyloxy group, which confer distinct chemical and physical properties. This combination makes it valuable in specific applications where both hydrophobic and aromatic characteristics are desired .
Propiedades
Número CAS |
6625-76-9 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
butyl 3-(phenylcarbamoyloxy)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-18-13(16)9-11-19-14(17)15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17) |
Clave InChI |
OBSVALLNIAFUFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCOC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
